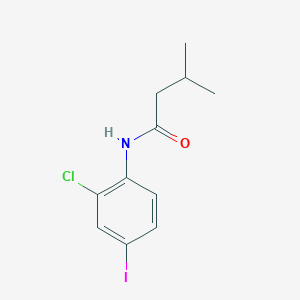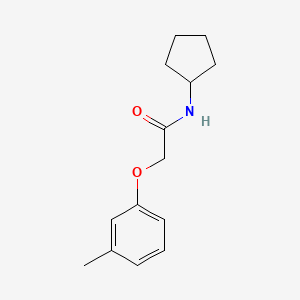
N-(2-methylbenzyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbenzyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-(2-methylbenzyl)-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-4-nitrobenzamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of fungal and bacterial strains, induce apoptosis in cancer cells, and exhibit fluorescent properties in the presence of metal ions. Additionally, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylbenzyl)-4-nitrobenzamide in lab experiments is its low toxicity, which allows for safe handling and testing. Additionally, this compound has been shown to exhibit potent antifungal, antibacterial, and anticancer properties, making it a promising candidate for further research. However, one limitation of using N-(2-methylbenzyl)-4-nitrobenzamide is its relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of N-(2-methylbenzyl)-4-nitrobenzamide. One direction is the further study of its mechanism of action, which could lead to the development of more potent antifungal, antibacterial, and anticancer agents. Another direction is the exploration of its potential use in the synthesis of new materials such as polymers and nanoparticles. Additionally, the development of new synthesis methods for N-(2-methylbenzyl)-4-nitrobenzamide could improve its yield and purity, making it more accessible for further research.
Méthodes De Synthèse
N-(2-methylbenzyl)-4-nitrobenzamide can be synthesized using several methods, including the reaction of 2-methylbenzylamine with 4-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 2-methylbenzylamine with 4-nitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The yield of the synthesis method varies depending on the reaction conditions, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
N-(2-methylbenzyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, N-(2-methylbenzyl)-4-nitrobenzamide has been studied for its potential use in the synthesis of new materials such as polymers and nanoparticles.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11-4-2-3-5-13(11)10-16-15(18)12-6-8-14(9-7-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXROIZXBWVDCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5821010.png)


![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)
![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)



![2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5821058.png)



![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)
